(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodology, and Analytical Workflows
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodology, and Analytical Workflows
Executive Summary
In the landscape of modern drug discovery, chiral amines serve as indispensable pharmacophores, frequently acting as the primary basic center for target-protein interactions in central nervous system (CNS) agents, kinase inhibitors, and advanced antimicrobials. (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride represents a highly functionalized, stereopure building block. The strategic incorporation of a para-chlorine and meta-fluorine atom on the phenyl ring is not coincidental; this specific halogenation pattern dramatically enhances metabolic stability against cytochrome P450-mediated oxidation, modulates lipophilicity for optimal membrane permeability, and provides unique electrostatic vectors for target binding.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing the causality behind its synthetic assembly, the physicochemical rationale for its handling, and the self-validating analytical frameworks required for its certification in pharmaceutical workflows.
Physicochemical Profiling & Structural Data
Understanding the fundamental properties of this compound is the first step in designing downstream formulations and synthetic integrations. The hydrochloride salt form is universally favored over the free base. The protonation of the amine yields a crystalline solid with enhanced thermodynamic stability, significantly reduced volatility, and superior aqueous solubility—traits that are critical for reproducible biological assays and purification workflows.
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride |
| CAS Number (Free Base) | 1114559-11-3[1] |
| CAS Number (HCl Salt) | 1245808-01-8[2] |
| Molecular Formula | C8H10Cl2FN (C8H9ClFN • HCl) |
| Molecular Weight | 210.08 g/mol |
| Topological Polar Surface Area (PSA) | 26.02 Ų[1] |
| LogP (Estimated, Free Base) | ~4.00[1] |
| Physical State | Solid (Crystalline Powder) |
Synthetic Methodology: Asymmetric Synthesis via Ellman's Auxiliary
Expertise & Experience: Causality in Experimental Design While the classical resolution of racemic amines via chiral acids (e.g., tartaric acid) is historically common, it inherently caps the maximum theoretical yield at 50% and requires laborious fractional crystallizations. For high-value intermediates like (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, asymmetric synthesis utilizing Ellman's sulfinamide ((S)-(-)-t-butanesulfinamide) is the industry gold standard.
The choice of Titanium(IV) ethoxide (Ti(OEt)₄) in the initial condensation is dual-purpose: it acts as a Lewis acid to activate the ketone for nucleophilic attack, and it serves as a highly effective water scavenger, driving the thermodynamic equilibrium toward imine formation. In the subsequent reduction step, Sodium borohydride (NaBH₄) is selected because the bulky tert-butanesulfinyl group directs the hydride attack to the less sterically hindered face of the imine via a non-chelating transition state, yielding the (S)-configuration with exceptional diastereomeric excess.
Step-by-Step Protocol: Asymmetric Synthesis
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Imine Condensation:
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Charge a dry, argon-purged flask with 4-chloro-3-fluoroacetophenone (1.0 eq) and (S)-(-)-t-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF).
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Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
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Self-Validation Check: Monitor the reaction via LC-MS. Proceed only when the ketone peak is consumed (>98% conversion, typically 12–18 hours). Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the filtrate.
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Diastereoselective Reduction:
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Dissolve the crude sulfinyl imine in THF and cool strictly to -40 °C.
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Add NaBH₄ (3.0 eq) portion-wise. Causality: The low temperature is critical to rigidify the transition state, maximizing the diastereomeric ratio (dr > 95:5).
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Self-Validation Check: Analyze an aliquot by ¹H NMR to confirm the dr ratio by integrating the distinct tert-butyl signals of the resulting diastereomers.
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Deprotection and Salt Formation:
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Dissolve the purified protected amine in methanol.
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Add 4M HCl in 1,4-dioxane (2.0 eq) at 0 °C. The highly acidic environment selectively cleaves the sulfinyl group, releasing SO₂ and isobutylene gas.
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Precipitate the resulting (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride using cold diethyl ether, filter, and dry under high vacuum.
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Caption: Workflow for the asymmetric synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride.
Analytical Characterization & Self-Validating Protocols
Trustworthiness in Quality Control To guarantee the integrity of this chiral building block before its integration into complex Active Pharmaceutical Ingredients (APIs), a self-validating analytical matrix must be employed. Relying solely on optical rotation is obsolete due to concentration, temperature, and solvent dependencies. Orthogonal techniques are mandatory.
Step-by-Step Protocol: Analytical Validation
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Enantiomeric Excess (ee) Determination via Chiral HPLC:
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Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of DEA is critical; it masks residual silanols on the stationary phase, suppressing peak tailing that would otherwise obscure trace enantiomeric impurities.
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Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.
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Validation: Inject a racemic standard first to establish baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers. A passing batch must exhibit an ee of ≥ 99.0%.
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Chemical Purity via Multinuclear NMR:
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Dissolve the sample in DMSO-d₆.
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¹H NMR: Confirm the presence of the distinct methine quartet (~4.5 ppm) and the broad downfield shift of the primary ammonium protons (~8.5 ppm) characteristic of the hydrochloride salt.
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¹⁹F NMR: Utilize the fluorine atom as an absolute purity marker. Because there is no background fluorine in standard NMR solvents, any secondary peaks in the ¹⁹F spectrum directly indicate fluorinated impurities (e.g., unreacted starting material or regioisomers).
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Caption: Self-validating analytical workflow for the batch release of the chiral amine.
Applications in Drug Development
The incorporation of the (S)-1-(4-Chloro-3-fluorophenyl)ethanamine moiety into drug candidates is driven by precise structure-activity relationship (SAR) goals. The chlorine atom, being highly lipophilic and electron-withdrawing, effectively fills deep hydrophobic pockets within target proteins while establishing directional halogen bonds. Concurrently, the highly electronegative fluorine atom exerts a strong inductive effect, modulating the basicity (pKa) of the adjacent amine. This pKa tuning is a deliberate medicinal chemistry strategy to optimize the pharmacokinetic profile—specifically enhancing oral bioavailability, reducing hERG liability, and altering the volume of distribution.
Handling, Safety, and Storage
As a hydrochloride salt, this compound exhibits significant hygroscopicity. Exposure to ambient laboratory humidity leads to rapid water absorption. This not only degrades the physical handling characteristics (causing the crystalline powder to clump) but also introduces severe errors in stoichiometric calculations during subsequent sensitive catalytic reactions (e.g., Buchwald-Hartwig cross-couplings).
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Storage: Must be stored in tightly sealed, amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.
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Handling: Weighing should ideally be conducted in a controlled-humidity environment or a glovebox when preparing reactions highly sensitive to moisture.
References
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Chemsrc. "CAS#:1114559-11-3 | (S)-1-(4-Chloro-3-fluorophenyl)ethanamine". Chemsrc Chemical Database. Available at: [Link]
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AccelaChem. "91714-94-2,2-Amino-3-(4-bromobenzoyl)phenylacetic Acid-AccelaChem" (Cross-reference for CAS 1245808-01-8 corresponding to (S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride). AccelaChem Catalog. Available at: [Link]
